Cas no 2137584-89-3 (5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole)

5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole structure
2137584-89-3 structure
Product Name:5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole
CAS No:2137584-89-3
MF:C10H12N4O
MW:204.228481292725
CID:6427860
PubChem ID:165478270
Update Time:2025-10-29

5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole
    • 2137584-89-3
    • 5-{4H,5H,6H,7H-furo[2,3-c]pyridin-7-yl}-1-methyl-1H-1,2,3-triazole
    • EN300-1076817
    • Inchi: 1S/C10H12N4O/c1-14-8(6-12-13-14)9-10-7(2-4-11-9)3-5-15-10/h3,5-6,9,11H,2,4H2,1H3
    • InChI Key: CPHGBHKYFVNDRD-UHFFFAOYSA-N
    • SMILES: O1C=CC2CCNC(C3=CN=NN3C)C1=2

Computed Properties

  • Exact Mass: 204.10111102g/mol
  • Monoisotopic Mass: 204.10111102g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 238
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 55.9Ų

5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole Pricemore >>

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Additional information on 5-{4H,5H,6H,7H-furo2,3-cpyridin-7-yl}-1-methyl-1H-1,2,3-triazole

5-{4H,5H,6H,7H-Furo[2,3-c]Pyridin-7-Yl}-1-Methyl-1H-1,2,3-Triazole: A Comprehensive Overview

The compound with CAS number 2137584-89-3, known as 5-{4H,5H,6H,7H-furo[2,3-c]pyridin-7-yl}-1-methyl-1H-1,2,3-triazole, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and materials science. This compound is notable for its unique structure and potential applications in advanced materials and electronic devices.

The furo[2,3-c]pyridine moiety within this compound is a key feature that contributes to its electronic properties. Recent studies have highlighted the importance of such heterocyclic structures in enhancing the stability and conductivity of materials used in organic electronics. The integration of this moiety with a 1-methyl-1H-1,2,3-triazole group creates a hybrid structure that exhibits remarkable thermal stability and electronic flexibility.

One of the most promising applications of this compound lies in its potential use as a building block for advanced materials. Researchers have explored its role in the development of high-performance organic semiconductors. The triazole group within the molecule has been shown to facilitate efficient charge transport mechanisms, making it a valuable component in the design of next-generation electronic devices.

Recent advancements in synthetic chemistry have also made it possible to produce this compound with higher purity and yield. Techniques such as microwave-assisted synthesis and continuous flow chemistry have been employed to optimize the production process. These methods not only enhance the scalability of the synthesis but also reduce environmental impact by minimizing waste and energy consumption.

The structural integrity of 5-{4H,5H,6H,7H-furo[2,3-c]pyridin-7-yl}-1-methyl-1H-1,2,3-triazole has been extensively studied using advanced characterization techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. These studies have provided critical insights into the spatial arrangement of atoms within the molecule and its electronic configuration.

In terms of practical applications, this compound has shown potential in the field of optoelectronics. Its ability to absorb light across a broad spectrum makes it a candidate for use in solar cells and light-emitting diodes (LEDs). Researchers are currently investigating how modifications to its structure can further enhance its optical properties for these applications.

The integration of furo[2,3-c]pyridine with triazole groups also opens up possibilities for bio-related applications. Preliminary studies suggest that this compound may exhibit biocompatibility and could be explored for use in drug delivery systems or biosensors.

As research on this compound continues to evolve, it is expected to play an increasingly important role in various scientific domains. Its unique combination of structural features and functional properties positions it as a versatile building block for future innovations in materials science and beyond.

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